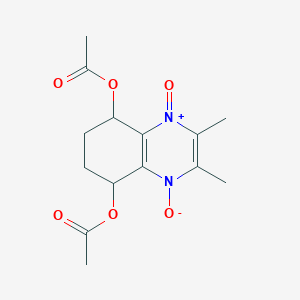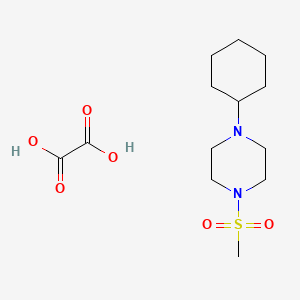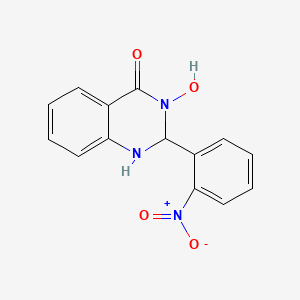
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate, also known as TQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TQD is a heterocyclic compound that belongs to the quinoxaline family. It has a unique molecular structure that makes it an attractive candidate for scientific research. In
Aplicaciones Científicas De Investigación
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
In material science, this compound has been explored for its potential applications in organic electronics. It has been reported to exhibit good charge transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and reduces the production of ROS. This compound has also been reported to exhibit anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has several advantages for lab experiments. It has a unique molecular structure that makes it an attractive candidate for scientific research. This compound is relatively easy to synthesize, and its chemical properties can be easily modified by introducing different functional groups. However, this compound has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate research. In medicinal chemistry, this compound can be further explored as an anti-cancer agent. The mechanism of action of this compound can be further elucidated, and its efficacy and toxicity can be studied in vivo. In material science, this compound can be explored for its potential applications in organic electronics. The charge transport properties of this compound can be further studied, and its performance in OLEDs can be optimized.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. This compound has also been explored for its potential applications in organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate involves the condensation of 2,3-dimethylquinoxaline-5,8-dione with acetic anhydride in the presence of a catalyst. The reaction occurs at an elevated temperature and results in the formation of this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Propiedades
IUPAC Name |
(8-acetyloxy-2,3-dimethyl-4-oxido-1-oxo-5,6,7,8-tetrahydroquinoxalin-1-ium-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-7-8(2)16(20)14-12(22-10(4)18)6-5-11(21-9(3)17)13(14)15(7)19/h11-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXHRMUJIKBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C(CCC2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)

![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
